molecular formula C8H12O2 B14683369 1,3-Pentadien-2-ol, 4-methyl-, acetate

1,3-Pentadien-2-ol, 4-methyl-, acetate

Cat. No.: B14683369
M. Wt: 140.18 g/mol
InChI Key: IDKVMQZOEUQHJR-UHFFFAOYSA-N
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Description

1,3-Pentadien-2-ol, 4-methyl-, acetate is an organic compound with the molecular formula C8H12O2 It is a derivative of pentadiene, featuring an acetate group attached to the 2-position of the 4-methyl-1,3-pentadien-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pentadien-2-ol, 4-methyl-, acetate typically involves the esterification of 4-methyl-1,3-pentadien-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Pentadien-2-ol, 4-methyl-, acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-1,3-pentadien-2-al or 4-methyl-1,3-pentadien-2-oic acid.

    Reduction: Formation of 4-methyl-1,3-pentadien-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Pentadien-2-ol, 4-methyl-, acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Pentadien-2-ol, 4-methyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol, 3-methyl-, acetate: Similar structure but with a different position of the double bond.

    1,4-Pentadiene, 3-methyl-: Lacks the acetate group, making it less reactive in certain chemical reactions.

    1-Penten-3-ol, 3-methyl-: Similar alcohol structure but without the acetate ester.

Uniqueness

1,3-Pentadien-2-ol, 4-methyl-, acetate is unique due to its combination of a conjugated diene system and an acetate ester, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in synthesis and research make it a valuable compound.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-methylpenta-1,3-dien-2-yl acetate

InChI

InChI=1S/C8H12O2/c1-6(2)5-7(3)10-8(4)9/h5H,3H2,1-2,4H3

InChI Key

IDKVMQZOEUQHJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C)OC(=O)C)C

Origin of Product

United States

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